N-(tert-butyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Overview
Description
N-(tert-butyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H18ClN5O2S and its molecular weight is 391.87. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-Bonding Patterns
A study by López et al. (2010) explored the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which share a structural similarity with the chemical . They found that molecules of related compounds are linked into chains or sheets by a combination of hydrogen bonds and C-H...π(arene) hydrogen bonds, demonstrating the importance of hydrogen bonding in the structural analysis of these compounds (López et al., 2010).
Synthesis of Heterocyclic Compounds
Elian et al. (2014) investigated the synthesis of heterocyclic compounds, including pyrimidines and pyrazolopyrimidines, which are structurally related to N-(tert-butyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide. Their work highlights the methods and potential applications of these compounds in various scientific fields, including medicinal chemistry (Elian et al., 2014).
Antitumor Activity
El-Morsy et al. (2017) conducted a study on a series of pyrazolo[3,4-d]pyrimidine derivatives, which are similar to the compound . They evaluated the antitumor activity of these compounds against human breast adenocarcinoma cell lines, finding some derivatives with mild to moderate activity (El-Morsy et al., 2017).
Antimicrobial Activity
Bondock et al. (2008) studied the antimicrobial activity of various heterocycles, including pyrazolo[3,4-d]pyrimidine derivatives. This research contributes to understanding the potential antimicrobial properties of compounds structurally related to this compound (Bondock et al., 2008).
Mechanism of Action
Target of Action
The compound, N-(tert-butyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide, is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have been identified as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . Therefore, the primary targets of this compound are likely to be kinases.
Mode of Action
This compound, being an isostere of the adenine ring of ATP, can mimic hinge region binding interactions in kinase active sites . This allows the compound to inhibit the activity of kinases, thereby disrupting the signaling pathways that they regulate.
Biochemical Pathways
The compound’s inhibition of kinases can affect multiple oncogenic pathways. For instance, it can suppress NF-κB and IL-6 activation, which are involved in inflammation and cancer . By inhibiting these pathways, the compound can potentially halt the progression of cancer.
Result of Action
The compound has shown promising cytotoxicity against tested cancer cell lines . It has been found to inhibit cell cycle progression and induce apoptosis in A549 cells . Additionally, it has displayed tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model .
Properties
IUPAC Name |
N-tert-butyl-2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2S/c1-17(2,3)22-13(24)9-26-16-20-14-12(15(25)21-16)8-19-23(14)11-6-4-10(18)5-7-11/h4-8H,9H2,1-3H3,(H,22,24)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXOSEXSLSVIIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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